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Compound of Interest

Compound Name: Nebramycin II (sulfate)

CAS No.: 41194-16-5

Cat. No.: B3068341

Get Quote

Executive Summary & Analytical Strategy
Nebramycin II, pharmacologically known as Apramycin, represents a distinct structural

subclass within the aminoglycoside antibiotic family. Unlike the common 4,6-disubstituted 2-

deoxystreptamine (2-DOS) aminoglycosides (e.g., Tobramycin, Gentamicin, Amikacin),

Nebramycin II features a unique monosubstituted 2-DOS ring fused to a rigid bicyclic octadiose

moiety.[1]

This guide provides a self-validating spectroscopic workflow to confirm the identity of

Nebramycin II sulfate, specifically distinguishing it from structural congeners and co-purified

impurities like Nebramycin IV (Tobramycin) and Nebramycin V (Kanamycin B).[1]

The Analytical Challenge
Commercial aminoglycoside production often yields a "Nebramycin Complex." Differentiating

Factor II (Apramycin) from Factor VI (Tobramycin) is critical because they share similar

solubility profiles but possess vastly different nephrotoxicity and ototoxicity potentials.[1]
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Core Differentiation Logic:

Mass Spectrometry (MS): Primary screen based on unique molecular weight (

Da).[1]

NMR Spectroscopy: Definitive structural confirmation via the substitution pattern of the 2-

DOS ring (Mono- vs. Di-substituted).[1]

Analytical Workflow: The "Triad of Confirmation"
The following Graphviz diagram outlines the logical flow for confirming Nebramycin II identity,

moving from rapid screening to structural certainty.
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Figure 1: Logical workflow for the spectroscopic identification of Nebramycin II, prioritizing MS

for screening and NMR for structural validation.

Method 1: Mass Spectrometry (LC-MS/MS)
Objective: Rapid differentiation from Tobramycin and Kanamycin based on mass-to-charge

ratio and fragmentation topology.[1]

Experimental Protocol
Instrument: Q-TOF or Triple Quadrupole MS equipped with ESI source.

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

Note: Aminoglycosides are highly polar; use HILIC columns (e.g., ZIC-HILIC) or ion-pairing

reagents (HFBA) for retention.[1]

Ionization: Positive Mode (

).

Data Interpretation
Nebramycin II (Apramycin) has a molecular weight of 539.58 g/mol (free base). This allows for

immediate discrimination from the lighter Nebramycin factors.

Analyte Molecular Formula [M+H]+ (m/z)
Key Fragment Ions
(MS/MS)

Nebramycin II

(Apramycin)
540.3

207, 361 (Loss of

terminal glucose and

bicyclic cleavage)

Tobramycin

(Nebramycin VI)
468.3

163, 324 (Loss of

kanosamine/nebramin

e)

Kanamycin B

(Nebramycin V)
484.3 163, 340
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Mechanistic Insight: The fragmentation of Apramycin is distinct due to its bicyclic octadiose.

Unlike Tobramycin, which sequentially loses monosaccharides (kanosamine/nebramine) via

glycosidic bond cleavage, Apramycin's core is more resistant, often yielding a characteristic

fragment at m/z 207 and m/z 361 representing the unique bicyclic core structure after the loss

of the 4-amino-glucose moiety.[1]

Method 2: Nuclear Magnetic Resonance (NMR)
Objective: The "Gold Standard" for structural certification. NMR confirms the unique 4-

monosubstituted 2-deoxystreptamine core, distinguishing it from the 4,6-disubstituted

alternatives.[1]

Experimental Protocol
Solvent:

(99.9% D).

Reference: External TMS or internal TMSP (

ppm).

pH Adjustment: Adjust to pD > 10 using NaOD to ensure the free base form for consistent

chemical shifts, or analyze as the sulfate salt at native pH (shifts will vary slightly due to

protonation).

Experiments: 1H (Proton), 13C (Carbon), COSY (Connectivity), HSQC (C-H correlation).

Comparative Analysis: The "Substitution" Test
The most reliable way to distinguish Nebramycin II from Tobramycin is the chemical shift

environment of the 2-DOS ring carbons.

1. The Anomeric Region (1H NMR):

Nebramycin II: Shows two distinct anomeric protons.[2] One belongs to the terminal glucose,

and the other to the bicyclic octadiose system.
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Tobramycin: Also shows two anomeric protons, but the coupling constants and chemical

environments differ due to the flexibility of the glycosidic bonds compared to the rigid bicyclic

system of Apramycin.

2. The 2-DOS Ring Substitution (13C NMR - Critical): This is the definitive checkpoint.

Tobramycin (4,6-disubstituted): Carbon 4 and Carbon 6 of the 2-DOS ring are both

glycosylated.[1] This causes a downfield shift (deshielding) for both carbons, typically

appearing between 80–90 ppm.

Nebramycin II (4-monosubstituted): Only Carbon 4 is substituted by the bicyclic moiety.[1]

Carbon 6 is unsubstituted. Consequently, C6 in Nebramycin II appears significantly upfield

(shielded), typically around 35–50 ppm (depending on pH/salt form), similar to a

methylene/methine in a non-glycosylated environment.[1]

Comparison Table: NMR Fingerprint
Structural Feature Nebramycin II (Apramycin) Tobramycin (Alternative)

2-DOS Ring Substitution 4-Monosubstituted 4,6-Disubstituted

13C NMR: C6 of 2-DOS
Upfield (~35-50 ppm)

(Diagnostic Signal)

Downfield (~80-85 ppm)

(Glycosylated)

Structural Geometry Rigid Bicyclic Octadiose Fused Flexible Tricyclic Chain

Anomeric Protons 2 distinct signals (rigid core)
2 distinct signals (flexible

chain)

Ancillary Methods: IR & Optical Rotation[1]
While less specific than NMR/MS, these physical properties provide rapid quality control

checks compliant with pharmacopeial standards.

Infrared Spectroscopy (FT-IR)[1][4]
Technique: KBr Pellet or ATR.

Profile:
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3400–3200 cm⁻¹: Strong N-H and O-H stretching (characteristic of aminoglycosides).

1650–1550 cm⁻¹: N-H bending (Amide II-like bands from primary amines).[1]

1100–900 cm⁻¹: C-O-C ether stretching.

Differentiation: Nebramycin II exhibits a unique "fingerprint" in the 1400–900 cm⁻¹ region due

to the bicyclic ring vibrations, distinguishable from the simpler pyranose vibrations of

Tobramycin by overlay comparison.

Optical Rotation[1]
Parameter: Specific Rotation

.

Condition: 10 mg/mL in water.

Value: Nebramycin II Sulfate is strongly dextrorotatory.

Nebramycin II: typically +150° to +170°.

Tobramycin: typically +138° to +148°.

Note: While ranges overlap slightly depending on purity and salt stoichiometry, a value

significantly above +150° strongly suggests Apramycin over Tobramycin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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